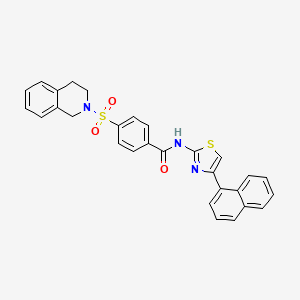

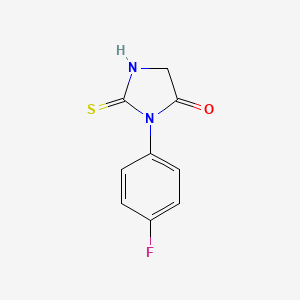

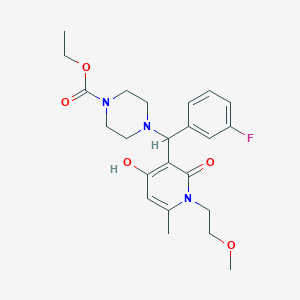

![molecular formula C5H7N7 B2827889 3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine CAS No. 330977-51-0](/img/structure/B2827889.png)

3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazolo-triazine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a fused triazole and triazine ring structure . These compounds are often designed and synthesized based on a fused-triazole backbone with various substituents .

Synthesis Analysis

The synthesis of triazolo-triazine derivatives often involves the reaction of amino-substituted triazolo-triazines with various reagents . For example, one study reported the synthesis of 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts based on a fused-triazole backbone with two C-amino groups as substituents .Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is characterized by a fused triazole and triazine ring structure . The specific structure can vary depending on the substituents attached to the ring system .Chemical Reactions Analysis

Triazolo-triazine derivatives can undergo various chemical reactions. For example, they can react with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide, resulting in alkylation at the N-3 nitrogen atom of the heterocyclic system .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-triazine derivatives can vary widely depending on their specific structure. For example, some compounds exhibit remarkable thermal stabilities . The density, decomposition temperature, and detonation performance of these compounds can also vary .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine and its derivatives have been synthesized through various methods. For instance, the synthesis of 5,7-diamino[1,2,4]triazolo[1,5-a][1,3,5]triazines was achieved by cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine. This process involved the preparation of substituted 3(5)-amino-1,2,4-triazoles from corresponding hydrazides and S-methylisothiourea, followed by ring closure of intermediate acylaminoguanidines (Dolzhenko, Chui, & Dolzhenko, 2007). Furthermore, the synthesis of 2,5,7-triamino[1,2,4]triazolo[1,5-a][1,3,5]triazines also involved the reaction of 3,5-diamino-1,2,4-triazoles with cyanoguanidine (Dolzhenko, Chui, & Dolzhenko, 2006).

Structural Characteristics

7-Dimethyl-amino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, a derivative, crystallizes with methanol to form a compound where the heterocyclic core is essentially planar. Both amino groups are involved in π-electron delocalization with the triazolo[1,5-a][1,3,5]triazine nucleus. The structure exhibits weak intramolecular C-H⋯N hydrogen bonds, and the crystal packing is stabilized by intermolecular N-H⋯N hydrogen bonds (Dolzhenko, Tan, Koh, Woo, & Chui, 2008).

Medicinal Chemistry Applications

Adenosine A2a Receptor Antagonists

Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists. These compounds have demonstrated oral activity in rodent models of Parkinson's disease. A variety of linear, monocyclic, and bicyclic diamines have been used to replace the piperazinyl group, yielding analogues with low nanomolar affinity toward the A(2a) receptor and significant selectivity with respect to the A(1) receptor (Vu et al., 2004).

Wirkmechanismus

The mechanism of action of triazolo-triazine derivatives can vary depending on their specific structure and the context in which they are used. For example, some derivatives have been studied for their potential as energetic materials, where their performance properties can be changed by careful choice of functional groups .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7/c1-2-10-11-5-9-3(6)8-4(7)12(2)5/h1H3,(H4,6,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYSKOUBBKWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=NC(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

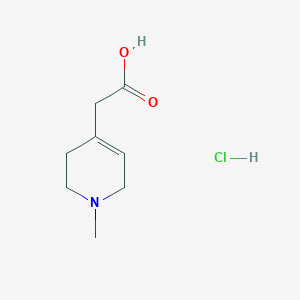

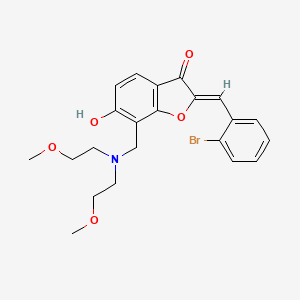

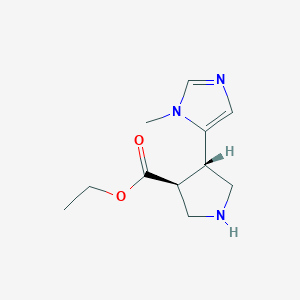

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine](/img/structure/B2827807.png)

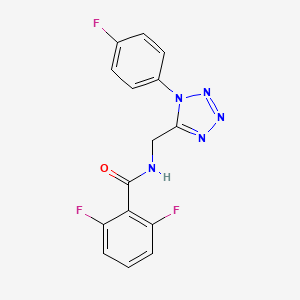

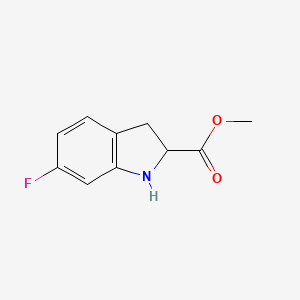

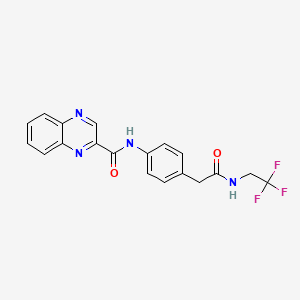

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)

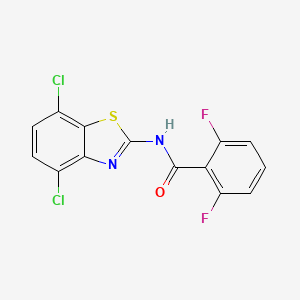

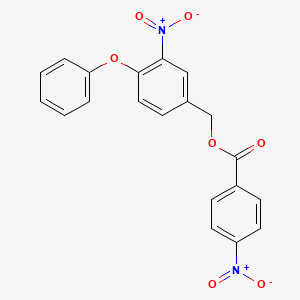

![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)